molecular formula C11H17NO B13971975 (1R)-1-(4-Ethoxyphenyl)propylamine CAS No. 856758-62-8

(1R)-1-(4-Ethoxyphenyl)propylamine

Cat. No.: B13971975
CAS No.: 856758-62-8
M. Wt: 179.26 g/mol
InChI Key: CXGWGKBEIXPOKA-LLVKDONJSA-N
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Description

®-1-(4-ethoxyphenyl)propylamine is an organic compound that belongs to the class of amines It is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a propylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-ethoxyphenyl)propylamine typically involves the reaction of 4-ethoxybenzaldehyde with a suitable amine source under reductive amination conditions. One common method involves the use of sodium triacetoxyborohydride as a reducing agent in the presence of an amine, such as ®-1-phenylethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of ®-1-(4-ethoxyphenyl)propylamine may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-ethoxyphenyl)propylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenylpropylamines.

Scientific Research Applications

®-1-(4-ethoxyphenyl)propylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(4-ethoxyphenyl)propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(4-methoxyphenyl)propylamine
  • ®-1-(4-ethoxyphenyl)ethylamine
  • ®-1-(4-ethoxyphenyl)butylamine

Uniqueness

®-1-(4-ethoxyphenyl)propylamine is unique due to the presence of the ethoxy group, which imparts specific chemical and physical properties

Biological Activity

(1R)-1-(4-Ethoxyphenyl)propylamine is a substituted phenylpropylamine characterized by its amine functional group and an ethoxy substituent on a phenyl ring. Its molecular formula is C13H19NO. This compound has garnered interest in the field of medicinal chemistry due to its diverse biological activities, particularly its interactions with various neurotransmitter systems.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems. It interacts with specific receptors and enzymes, influencing several biochemical pathways related to neurotransmission, enzyme inhibition, and receptor signaling. The compound's structural modifications can significantly enhance or alter its biological efficacy, making it a valuable candidate for drug development.

Neurotransmitter Interaction

Research indicates that this compound exhibits potential neuropharmacological effects. It has been shown to interact with:

  • Dopamine Receptors : Influencing mood and motor control.
  • Serotonin Receptors : Affecting mood regulation and anxiety.
  • Norepinephrine Receptors : Modulating stress responses.

These interactions suggest that the compound may have applications in treating neurological disorders, including depression and anxiety.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the release of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This suggests an anti-inflammatory potential, possibly through the suppression of the NF-κB signaling pathway .

Biological Activity Effect Mechanism
Anti-inflammatoryInhibition of TNF-α and IL-6 releaseSuppression of NF-κB signaling pathway
Neurotransmitter modulationInteraction with dopamine and serotonin receptorsAlteration of neurotransmitter levels

Case Study 1: Anti-inflammatory Effects

A study investigating the anti-inflammatory properties of (E)-1-(4-ethoxyphenyl)-3-(4-nitrophenyl)-prop-2-en-1-one (a derivative) found that it significantly reduced the expression of cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines in LPS-stimulated macrophages. This highlights the potential therapeutic applications of compounds related to this compound in inflammatory diseases .

Case Study 2: Neuropharmacological Applications

Another study explored the effects of structurally similar compounds on serotonin and norepinephrine reuptake inhibition, indicating that modifications in the phenyl ring could enhance antidepressant-like effects. This suggests that this compound may also possess similar properties, warranting further investigation into its potential as an antidepressant .

Synthesis and Derivatives

The synthesis of this compound typically involves several key steps, including:

  • Formation of the Propylamine Backbone : Using appropriate amine synthesis techniques.
  • Substitution Reactions : Introducing the ethoxy group onto the phenolic structure.

The following table summarizes some derivatives of this compound along with their unique features:

Compound Name Structural Modification Potential Biological Activity
(1R)-1-(3-Methoxyphenyl)propylamineMethoxy group at meta positionDifferent receptor activity
(1R)-1-(4-Fluorophenyl)propylamineFluoro substituentIncreased potency in biological assays
(1R)-1-(4-Chlorophenyl)propylamineChlorine substituentStronger interactions with receptors

These derivatives illustrate how variations in substituents can influence biological activity and pharmacokinetics, paving the way for targeted drug development.

Properties

CAS No.

856758-62-8

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

(1R)-1-(4-ethoxyphenyl)propan-1-amine

InChI

InChI=1S/C11H17NO/c1-3-11(12)9-5-7-10(8-6-9)13-4-2/h5-8,11H,3-4,12H2,1-2H3/t11-/m1/s1

InChI Key

CXGWGKBEIXPOKA-LLVKDONJSA-N

Isomeric SMILES

CC[C@H](C1=CC=C(C=C1)OCC)N

Canonical SMILES

CCC(C1=CC=C(C=C1)OCC)N

Origin of Product

United States

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